Cas no 1228585-41-8 (4-Amino-2-butoxy-8-[4-(1-pyrrolidinylmethyl)benzyl]-7,8-dihydro-6(5H)-pteridinone)
![4-Amino-2-butoxy-8-[4-(1-pyrrolidinylmethyl)benzyl]-7,8-dihydro-6(5H)-pteridinone structure](https://pt.kuujia.com/scimg/cas/1228585-41-8x500.png)
1228585-41-8 structure
Nome do Produto:4-Amino-2-butoxy-8-[4-(1-pyrrolidinylmethyl)benzyl]-7,8-dihydro-6(5H)-pteridinone
4-Amino-2-butoxy-8-[4-(1-pyrrolidinylmethyl)benzyl]-7,8-dihydro-6(5H)-pteridinone Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-Amino-2-butoxy-8-[4-(1-pyrrolidinylmethyl)benzyl]-7,8-dihydro-6(5H)-pteridinone
- DB-186596
- SCHEMBL13274352
- CHEMBL2424777
- 1228585-41-8
- 4-amino-2-butoxy-8-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]-5,7-dihydropteridin-6-one
- 8-(4-((Pyrrolidin-1-yl)methyl)benzyl)-4-amino-2-butoxy-7,8-dihydropteridin-6(5h)-one
- 4-amino-2-butoxy-8-(4-(pyrrolidin-1-ylmethyl)benzyl)-7,8-dihydropteridin-6(5H)-one
-
- Inchi: 1S/C22H30N6O2/c1-2-3-12-30-22-25-20(23)19-21(26-22)28(15-18(29)24-19)14-17-8-6-16(7-9-17)13-27-10-4-5-11-27/h6-9H,2-5,10-15H2,1H3,(H,24,29)(H2,23,25,26)
- Chave InChI: KCMWOPSDBUCRQO-UHFFFAOYSA-N
- SMILES: N1=C2C(NC(=O)CN2CC2=CC=C(CN3CCCC3)C=C2)=C(N)N=C1OCCCC
Propriedades Computadas
- Massa Exacta: 410.24302422g/mol
- Massa monoisotópica: 410.24302422g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Átomos Pesados: 30
- Contagem de Ligações Rotativas: 8
- Complexidade: 550
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 96.6Ų
- XLogP3: 2.7
4-Amino-2-butoxy-8-[4-(1-pyrrolidinylmethyl)benzyl]-7,8-dihydro-6(5H)-pteridinone Literatura Relacionada
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
1228585-41-8 (4-Amino-2-butoxy-8-[4-(1-pyrrolidinylmethyl)benzyl]-7,8-dihydro-6(5H)-pteridinone) Produtos relacionados
- 1086379-69-2(4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid)
- 147526-49-6(Ethanol, 2-[2-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethoxy]ethoxy]-)
- 2228937-52-6(2-(3-chloro-5,6-dimethylpyridazin-4-yl)-2,2-difluoroethan-1-amine)
- 87657-91-8(2-Phenyl-1,3-thiazol-5-amine)
- 1188153-49-2(Ethyl 2-bromo-4-(4-(trifluoromethyl)-phenyl)thiazole-5-carboxylate)
- 1804680-78-1(Methyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 2648923-89-9((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid)
- 197143-35-4([(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine;dihydrochloride)
- 899753-64-1(1-(3-methoxyphenyl)methyl-3-(1-methyl-1H-indol-3-yl)urea)
- 1805071-36-6(3-Methoxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxaldehyde)
Fornecedores recomendados
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel

Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente

Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
